3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide
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Overview
Description
The compound “3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide” is a type of benzamide, which is a significant class of amide compounds . Benzamides have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Molecular Structure Analysis
The compound contains a benzamide group, which is a significant class of amide compounds . It also contains an ethylamino group and a methoxy group attached to the benzene ring. The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography .Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with some similar structural features, has been extensively reviewed for its pharmacological properties and clinical applications. It has been advocated for use in various gastrointestinal disorders due to its ability to enhance gastrointestinal motility. The compound assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastrointestinal hemorrhage. Moreover, it has been shown to reduce post-operative vomiting and radiation sickness, and ameliorate some types of drug-induced vomiting (Pinder et al., 2012).
Carbonic Anhydrase Inhibitors and Glaucoma
Research on carbonic anhydrase inhibitors (CAIs), which share the sulfonamide group present in many similar compounds, shows significant application in the treatment of glaucoma by reducing intraocular pressure. This class of compounds has been subject to patent reviews, highlighting ongoing development and the need for novel therapeutic options for glaucoma treatment (Masini et al., 2013).
Anticorrosive Applications
The review of quinoline and its derivatives for anticorrosive applications suggests potential industrial uses of related chemical structures. These compounds form stable chelating complexes with surface metallic atoms, providing effective protection against metallic corrosion, which could imply potential coatings or treatments for materials (Verma et al., 2020).
Inflammation-Associated Injury
Glibenclamide, another compound with a sulfonamide moiety, has been studied for its protective role in inflammation-associated injuries. It has shown anti-inflammatory effects in various diseases and injuries, suggesting that related compounds might also possess anti-inflammatory properties that could be beneficial in medical research (Zhang et al., 2017).
Mechanism of Action
Target of Action
A compound with a similar structure, 4-phenoxy-n-(pyridin-2-ylmethyl)benzamide, has been found to target the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
This interaction could potentially alter cellular processes controlled by the target protein .
Biochemical Pathways
Given the potential target of this compound, it might influence pathways related to cellular proliferation, differentiation, and stress response .
Result of Action
Given the potential target of this compound, it might influence cellular processes such as proliferation, differentiation, and stress response .
Biochemical Analysis
Biochemical Properties
It is believed that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-19-24(21,22)15-10-12(7-8-14(15)23-2)16(20)18-11-13-6-4-5-9-17-13/h4-10,19H,3,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQOSRNJQCLITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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